Citarinostat

Overview

Description

Citarinostat, also known as ACY-241, is a second-generation, orally administered, selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, leading to changes in gene expression. This compound has shown promise in preclinical and clinical studies for its anticancer properties, particularly in the treatment of multiple myeloma and non-small cell lung cancer .

Mechanism of Action

Target of Action

Citarinostat, also known as ACY-241, is a second-generation, orally administered, selective inhibitor of histone deacetylase 6 (HDAC6) . HDAC6 is a key regulator of chromatin remodeling and can control gene expression through both deacetylase-dependent and -independent mechanisms . It plays a critical role in many biological functions essential to normal and tumor cell growth, migration, and death .

Mode of Action

Upon oral administration, this compound inhibits the activity of HDAC6 . This results in an accumulation of highly acetylated chromatin histones, leading to chromatin remodeling and an altered pattern of gene expression . The inhibition of HDAC6 by this compound induces a series of molecular and biological responses .

Biochemical Pathways

This compound affects the HDAC and Janus kinase/signal transducer of transcription-3 (JAK/STAT3) pathways . Both of these pathways are important in lymphoproliferative disorders . The inhibition of JAK/STAT3 and HDAC simultaneously might enhance the efficacy of treatments without increasing toxicity .

Result of Action

This compound has shown strong cytotoxicity in lymphoid cell lines . It significantly reduces mitochondrial membrane potential, down-regulates Bcl-2 and Bcl-xL, and activates caspases 9 and 3 . This leads to a reduction in cell viability and clonogenic survival .

Biochemical Analysis

Biochemical Properties

Citarinostat exhibits potent biochemical inhibition of HDAC6, with reduced potency against nuclear class I HDACs, including HDAC1, HDAC2, and HDAC3 . It interacts with these enzymes, inhibiting their activity and leading to increased acetylation of histones and other proteins . This modification can alter the function of these proteins and influence various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in lymphoid malignant cell lines, this compound has shown strong cytotoxicity, significantly reducing mitochondrial membrane potential, down-regulating Bcl-2 and Bcl-xL, and activating caspases 9 and 3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of HDAC6 . This inhibition leads to an increase in the acetylation of histones and other proteins, which can alter their function . For example, increased histone acetylation can lead to changes in gene expression, potentially inhibiting the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in lymphoid cell lines, the cytotoxic effects of this compound were found to increase after 48 hours of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At a dose of 180 mg, one complete response and two partial responses were observed. At a dose of 360 mg, three partial responses were observed . At a dose of 480 mg, no responses were observed, suggesting that there may be a threshold effect .

Transport and Distribution

As an orally administered drug, it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream .

Subcellular Localization

Given that its primary target, HDAC6, is located in the cytoplasm and nucleus of cells , it is likely that this compound also localizes to these areas within the cell.

Preparation Methods

The synthesis of citarinostat involves several steps, starting with the preparation of the pyrimidine ring, which is a core structure in the compound. The synthetic route typically includes the following steps:

Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

Introduction of the carboxamide group: The carboxamide group is introduced through a reaction with a suitable amine.

Substitution reactions: Various substituents, such as the chlorophenyl and phenyl groups, are introduced through substitution reactions.

Final modifications:

Industrial production methods for this compound would involve scaling up these reactions under optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Citarinostat undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can occur at the oxoheptyl group, converting it to a hydroxyheptyl group.

Substitution: Substitution reactions are common in the synthesis of this compound, where various substituents are introduced to the pyrimidine ring

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions include the desired this compound compound and its derivatives.

Scientific Research Applications

Citarinostat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: In chemistry, this compound is used as a tool compound to study the role of histone deacetylase 6 in various biological processes.

Biology: In biological research, this compound is used to investigate the effects of histone deacetylase inhibition on gene expression and cellular functions.

Medicine: In medicine, this compound is being studied for its potential therapeutic effects in cancer treatment, particularly in multiple myeloma and non-small cell lung cancer. .

Industry: In the pharmaceutical industry, this compound is being developed as a potential anticancer drug, with ongoing clinical trials to evaluate its safety and efficacy

Comparison with Similar Compounds

Citarinostat is unique among histone deacetylase inhibitors due to its selective inhibition of histone deacetylase 6, which distinguishes it from nonselective histone deacetylase inhibitors that target multiple histone deacetylase isoforms. Similar compounds include:

Ricolinostat: Another selective histone deacetylase 6 inhibitor with similar anticancer properties.

Vorinostat: A nonselective histone deacetylase inhibitor that targets multiple histone deacetylase isoforms but has a broader range of side effects.

Panobinostat: Another nonselective histone deacetylase inhibitor with potent anticancer effects but higher toxicity .

This compound’s selectivity for histone deacetylase 6 makes it a promising candidate for cancer therapy with potentially fewer side effects compared to nonselective histone deacetylase inhibitors.

Properties

IUPAC Name |

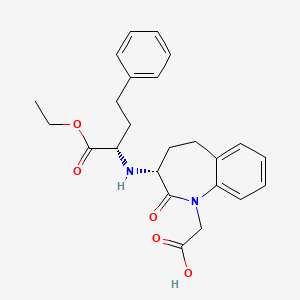

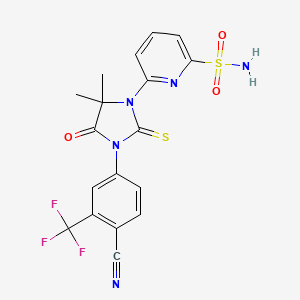

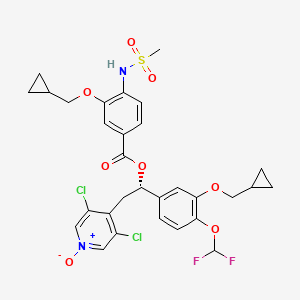

2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIUIBXPEDFJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316215-12-9 | |

| Record name | Citarinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316215129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citarinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CITARINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441P620G3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)